BODIPY FL L-Cystine
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Overview
Description
BODIPY FL L-Cystine is a fluorescent dye that has been modified to include two BODIPY FL fluorophores attached to the amino groups of the disulfide-containing amino acid cystine. This compound is primarily used for reversible thiol-specific labeling of thiolated oligonucleotides, proteins, and cells. It is virtually nonfluorescent due to interactions between the two fluorophores, but upon thiol-specific exchange with thiolated biomolecules, it forms mixed disulfides that result in green fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY FL L-Cystine involves the attachment of BODIPY FL fluorophores to the amino groups of cystine. This process typically includes the following steps:
Activation of BODIPY FL: The BODIPY FL fluorophore is activated using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated BODIPY FL is then reacted with L-cystine under controlled conditions to ensure the formation of a stable bond between the fluorophore and the amino groups of cystine.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of BODIPY FL and L-cystine are reacted in industrial reactors with precise control over temperature, pH, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
BODIPY FL L-Cystine primarily undergoes thiol-specific reactions due to the presence of the disulfide bond in cystine. The main types of reactions include:
Thiol-Disulfide Exchange: This reaction occurs when this compound interacts with thiol-containing biomolecules, resulting in the formation of mixed disulfides and the release of green fluorescence.
Reduction: The disulfide bond in this compound can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Thiol-Disulfide Exchange: Typically performed in aqueous buffers at physiological pH (7.4) and room temperature.
Reduction: Conducted in the presence of reducing agents like DTT or TCEP, often at slightly acidic to neutral pH and room temperature.
Major Products
Thiol-Disulfide Exchange: Mixed disulfides with green fluorescence.
Reduction: Free thiols and reduced this compound.
Scientific Research Applications
BODIPY FL L-Cystine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying thiol-disulfide exchange reactions and redox processes.
Biology: Employed in labeling and tracking thiolated biomolecules such as proteins and oligonucleotides in live cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor thiol-containing biomolecules.
Industry: Applied in the development of biosensors and fluorescent tags for various analytical applications.
Mechanism of Action
The mechanism of action of BODIPY FL L-Cystine involves the following steps:
Thiol-Specific Labeling: The compound reacts with thiol groups on biomolecules through thiol-disulfide exchange, forming mixed disulfides.
Fluorescence Activation: The exchange reaction disrupts the quenching interactions between the two BODIPY FL fluorophores, resulting in the emission of green fluorescence.
Molecular Targets and Pathways: The primary targets are thiol-containing biomolecules, and the pathways involved include redox reactions and thiol-disulfide exchange processes.
Comparison with Similar Compounds
BODIPY FL L-Cystine is unique due to its specific design for thiol-specific labeling and its ability to emit green fluorescence upon reaction with thiols. Similar compounds include:
BODIPY FL L-Cysteine: Similar in structure but contains a single cysteine residue instead of cystine.
BODIPY FL Maleimide: Another thiol-reactive dye but with a different reactive group (maleimide) for labeling thiols.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling amines and thiols, but with different spectral properties and reactivity.
This compound stands out due to its reversible thiol-specific labeling capability and its minimal fluorescence in the unreacted state, which reduces background signal in imaging applications .
Properties
Molecular Formula |
C34H38B2F4N6O6S2 |
---|---|
Molecular Weight |
788.5 g/mol |
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethyl]disulfanyl]-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C34H38B2F4N6O6S2/c1-19-13-21(3)43-29(19)15-25-7-5-23(45(25)35(43,37)38)9-11-31(47)41-27(33(49)50)17-53-54-18-28(34(51)52)42-32(48)12-10-24-6-8-26-16-30-20(2)14-22(4)44(30)36(39,40)46(24)26/h5-8,13-16,27-28H,9-12,17-18H2,1-4H3,(H,41,47)(H,42,48)(H,49,50)(H,51,52)/t27-,28-/m0/s1 |
InChI Key |
IUOBNSXKYBKQEY-NSOVKSMOSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |
Origin of Product |
United States |
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